Naphthalene, [(R)-methylsulfinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, [®-methylsulfinyl]- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon composed of two fused benzene rings. This compound is characterized by the presence of a methylsulfinyl group attached to the naphthalene structure. Naphthalene itself is known for its use in mothballs and as a precursor to various chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the oxidation of naphthalene methyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is carried out in an appropriate solvent, often dichloromethane, at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of naphthalene derivatives often involves large-scale oxidation processes. The starting material, naphthalene, is derived from coal tar or petroleum distillation . The methylsulfinyl group is then introduced through a series of chemical reactions, including sulfoxidation, which is optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, [®-methylsulfinyl]- undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced back to the corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitro groups, sulfonic acid groups under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthalene sulfone derivatives.
Reduction: Naphthalene methyl sulfide.
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives.
Scientific Research Applications
Naphthalene, [®-methylsulfinyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene, [®-methylsulfinyl]- involves its interaction with various molecular targets. The methylsulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The parent compound, lacking the methylsulfinyl group.
Methylnaphthalenes: Naphthalene derivatives with methyl groups attached to the aromatic rings.
Naphthoquinones: Compounds with quinone structures derived from naphthalene.
Uniqueness
Naphthalene, [®-methylsulfinyl]- is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for redox chemistry, making it valuable for various applications .
Properties
CAS No. |
833454-90-3 |
---|---|
Molecular Formula |
C11H10OS |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
1-[(R)-methylsulfinyl]naphthalene |
InChI |
InChI=1S/C11H10OS/c1-13(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3/t13-/m1/s1 |
InChI Key |
NGENVFQTINDJEL-CYBMUJFWSA-N |
Isomeric SMILES |
C[S@@](=O)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CS(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.